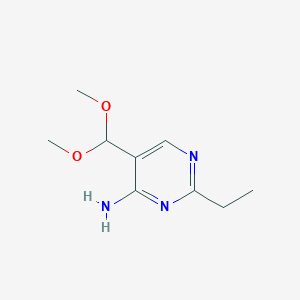

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine

Description

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine is a pyrimidine derivative featuring a dimethoxymethyl group at position 5 and an ethyl substituent at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. The dimethoxymethyl group introduces both electron-donating methoxy moieties and steric bulk, which may influence solubility, reactivity, and biological interactions.

Properties

CAS No. |

87647-17-4 |

|---|---|

Molecular Formula |

C9H15N3O2 |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

5-(dimethoxymethyl)-2-ethylpyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3O2/c1-4-7-11-5-6(8(10)12-7)9(13-2)14-3/h5,9H,4H2,1-3H3,(H2,10,11,12) |

InChI Key |

NVDGNMHCGBRNQF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)C(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 2-ethylpyrimidin-4-amine with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can enhance the reaction rate and selectivity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Analysis at Position 5

The dimethoxymethyl group at position 5 distinguishes this compound from other pyrimidines. Key comparisons include:

Substituent Analysis at Position 2

The ethyl group at position 2 contrasts with:

Solubility and Hydrophobicity

- The dimethoxymethyl group likely increases hydrophobicity compared to hydroxyl or aminomethyl substituents (e.g., 5-(Aminomethyl)-2-methylpyrimidin-4-amine dihydrochloride in ), which are more polar .

- Ethyl at position 2 may enhance lipid solubility relative to methyl or methoxy groups, impacting membrane permeability in biological systems .

Reactivity

- Unlike azidomethyl () or chlorinated pyrimidines (), the dimethoxymethyl group is less reactive under standard conditions, favoring stability in acidic or basic environments .

Data Tables

Table 1: Substituent Effects on Pyrimidine Derivatives

Q & A

Q. What are the recommended synthetic routes for 5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyrimidine derivatives typically involves condensation reactions between aldehydes, ketones, and amines. For example, analogs like 5-[(E)-(3-phenylpropylidene)amino]pyrimidine-4-amine are synthesized via refluxing ethanolic solutions of pyridine-4,5-diamine with aldehydes under acidic catalysis . To optimize yields:

- Use continuous flow reactors for scalable production (industrial methods) .

- Adjust solvent polarity (e.g., ethanol or chloroform) to improve solubility of intermediates.

- Control reflux time (4–6 hours) to balance reaction completion and side-product formation .

Q. How can spectroscopic techniques (NMR, IR) differentiate 5-(Dimethoxymethyl)-2-ethylpyrimidin-4-amine from structurally similar pyrimidines?

- Methodological Answer :

- NMR : The dimethoxymethyl group will show distinct singlet peaks for methoxy protons (~δ 3.3–3.5 ppm) and a methylene carbon split into a doublet in NMR (~δ 70–80 ppm). Compare with analogs like 4-(4-Methoxyphenyl)-5,6-dimethylpyrimidin-2-amine, where methoxy groups resonate at δ 3.8–4.0 ppm .

- IR : Look for C-O stretching vibrations (~1250 cm) from methoxy groups and N-H bending (~1600 cm) from the amine .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, as done for pyrimidine derivatives with MIC values ≤16 µg/mL .

- Cytotoxicity : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values, ensuring concentrations are ≤10 µM to avoid non-specific toxicity .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of substitution reactions at the dimethoxymethyl group?

- Methodological Answer :

- Use density functional theory (DFT) to calculate electron density maps. For example, the dimethoxymethyl group’s electron-rich oxygen atoms may direct nucleophilic attacks to specific positions, as seen in analogs like 5-Fluoro-2-methoxypyridin-4-amine .

- Apply molecular docking to simulate interactions with enzymes (e.g., kinases) and identify steric/electronic constraints .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability via LC-MS/MS to identify metabolic instability (e.g., rapid hepatic clearance). Adjust formulations using liposomal encapsulation .

- Target Engagement Studies : Use CRISPR-Cas9 knockouts to validate if observed in vitro targets (e.g., α-2-adrenergic receptors) are relevant in animal models .

Q. How do intramolecular hydrogen bonds influence the crystal packing and stability of this compound?

- Methodological Answer :

- Perform single-crystal X-ray diffraction to map hydrogen bonds. For example, intramolecular N–H⋯N bonds in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidines stabilize six-membered rings, reducing conformational flexibility .

- Compare with analogs like 4-Methoxyphenylpiperazine, where weak C–H⋯π interactions dominate packing .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this pyrimidine derivative?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.